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molecular formula C10H9FO2 B3042477 5-Fluoro-indan-2-carboxylic acid CAS No. 628732-07-0

5-Fluoro-indan-2-carboxylic acid

Cat. No. B3042477
M. Wt: 180.17 g/mol
InChI Key: JPFRESMYTROPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598417B2

Procedure details

5-fluoro-indan-2-carboxylic acid methyl ester in HOAc containing 20% HCl was hydrolyzed according to the protocols as outlined in general procedure G to give the desired title acid. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 3.02-3.16 (m, 4H), 3.25-3.37 (m, 1H), 6.90-6.98 (m, 1H), 7.01-7.07 (m, 1H), 7.17-7.25 (m, 1H), 12.3 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([F:14])[CH:11]=2)[CH2:6]1)=[O:4]>CC(O)=O>[F:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CC2=CC=C(C=C2C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the desired title acid

Outcomes

Product
Name
Type
Smiles
FC=1C=C2CC(CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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